4-Amino-2-chloro-3-nitropyridine
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 4-Amino-2-chloro-3-nitropyridine and similar molecules has been extensively studied using both experimental and theoretical approaches. Investigations include optimized molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and NMR chemical shifts, utilizing density functional theory (DFT) methods for accurate predictions (G. Velraj, S. Soundharam, & C. Sridevi, 2015).
Chemical Reactions and Properties
4-Amino-2-chloro-3-nitropyridine participates in a variety of chemical reactions, forming complexes and demonstrating reactivity that is of interest for the synthesis of novel materials. Research has shown its involvement in forming complexes with metals like iron(II) and ruthenium(II), highlighting its versatility and the potential for electrochemical applications (R. Fallahpour, M. Neuburger, & M. Zehnder, 1999).
Physical Properties Analysis
The physical properties, including crystal structure and hydrogen bonding patterns, of 4-Amino-2-chloro-3-nitropyridine derivatives have been characterized. For example, the crystal structures of its derivatives have been determined, revealing the importance of N-H...N and N-H...O hydrogen bonds in stabilizing the structures and influencing the packing of materials (C. Aakeröy, A. Beatty, M. Nieuwenhuyzen, & Min Zou, 1998).
Chemical Properties Analysis
The chemical properties of 4-Amino-2-chloro-3-nitropyridine, including its electronic and vibrational characteristics, have been explored through quantum mechanical and spectroscopic studies. These studies offer insights into the compound's electronic properties, reactivity, and potential as a non-linear optical material, as well as its interaction with biological targets (Christina Susan Abraham, J. Prasana, & S. Muthu, 2017).
Scientific Research Applications
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Organic Synthesis
- 4-Amino-2-chloro-3-nitropyridine is an important raw material and intermediate used in organic synthesis .
- It is typically used in the synthesis of other complex organic compounds .
- The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed .
- The outcomes of these syntheses are the production of a wide variety of organic compounds .
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Pharmaceuticals
- This compound may be involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders, as well as other diseases or conditions in which aurora kinase and/or FLT3 activity is implicated .
- The methods of application or experimental procedures would involve the synthesis of these pharmaceutical compounds, which would likely involve complex organic chemistry .
- The outcomes of these syntheses are the production of pharmaceutical compounds that can be used in the treatment of various diseases .
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Agrochemicals
- 4-Amino-2-chloro-3-nitropyridine is also used in the synthesis of agrochemicals .
- The methods of application or experimental procedures would involve the synthesis of these agrochemicals, which would likely involve complex organic chemistry .
- The outcomes of these syntheses are the production of agrochemicals that can be used in various agricultural applications .
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Dyestuffs
- This compound is used in the synthesis of dyestuffs .
- The methods of application or experimental procedures would involve the synthesis of these dyestuffs, which would likely involve complex organic chemistry .
- The outcomes of these syntheses are the production of dyestuffs that can be used in various industrial applications .
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Synthesis of 5-amino-azaoxindole derivatives
- 4-Amino-2-chloro-3-nitropyridine can act as an intermediate in the synthesis of 5-amino-azaoxindole derivatives .
- The methods of application or experimental procedures would involve the synthesis of these derivatives, which would likely involve complex organic chemistry .
- The outcomes of these syntheses are the production of 5-amino-azaoxindole derivatives .
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Fabrication of Central Nervous System (CNS) active compounds
- 4-Amino-2-chloro-3-nitropyridine can be utilized to fabricate central nervous system (CNS) active compounds .
- The methods of application or experimental procedures would involve the synthesis of these CNS active compounds, which would likely involve complex organic chemistry .
- The outcomes of these syntheses are the production of CNS active compounds .
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Synthesis of 1-deaza-6-methylthiopurine ribonucleoside
- 4-Amino-2-chloro-3-nitropyridine has been demonstrated to function as the intermediate in the synthesis of 1-deaza-6-methylthiopurine ribonucleoside .
- The methods of application or experimental procedures would involve the synthesis of this ribonucleoside, which would likely involve complex organic chemistry .
- The outcomes of these syntheses are the production of 1-deaza-6-methylthiopurine ribonucleoside, which is proved to exhibit cytotoxicity .
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Nonlinear Optics
- 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for the first time in the literature .
- The methods of application or experimental procedures would involve the synthesis of these crystals, which would likely involve complex organic chemistry .
- The outcomes of these syntheses are the production of optically transparent single crystals that possess more than 70% of optical transmittance with the cut-off edge at 419 nm . The grown crystal possesses good thermal stability of about 187 °C . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .
Safety And Hazards
Future Directions
The future directions of 4-Amino-2-chloro-3-nitropyridine research could involve its use in the synthesis of new pharmaceutical compounds. For instance, it could be used in the development of new treatments for proliferative disorders and other diseases or conditions in which aurora kinase and/or FLT3 activity is implicated . Additionally, new methods for its synthesis could be explored to improve efficiency and yield .
properties
IUPAC Name |
2-chloro-3-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQAWJXOYURKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450015 | |
Record name | 4-Amino-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-3-nitropyridine | |
CAS RN |
2789-25-5 | |
Record name | 4-Amino-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-nitropyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.